(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Nickel Catalysis Alkene Difunctionalization

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 220629-00-5) is a chiral, non-racemic 8-quinolinyl-oxazoline (8-Quinox) ligand characterized by a tert-butyl substituent at the oxazoline 4-position. It functions as an unsymmetrical bidentate N,N-ligand for a variety of transition metals (Cu, Pd, Ni, Co, Ru), creating a six-membered chelate ring upon metal coordination—a geometric property that differentiates it from five-membered chelate-forming pyridinyl- or 2-quinolinyl-oxazoline ligands.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B8211997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3/t13-/m1/s1
InChIKeyMFVHTTJYOACMIL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole – Chiral 8-Quinox Ligand Procurement Specifications and Baseline Profile


(S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 220629-00-5) is a chiral, non-racemic 8-quinolinyl-oxazoline (8-Quinox) ligand characterized by a tert-butyl substituent at the oxazoline 4-position [1]. It functions as an unsymmetrical bidentate N,N-ligand for a variety of transition metals (Cu, Pd, Ni, Co, Ru), creating a six-membered chelate ring upon metal coordination—a geometric property that differentiates it from five-membered chelate-forming pyridinyl- or 2-quinolinyl-oxazoline ligands . The compound is commercially available from multiple suppliers in research-grade purities (commonly ≥97% to 98%) and is handled under standard room-temperature storage conditions [1].

Why Generic Substitution of 8-Quinox Ligands Fails in Enantioselective Catalyst Design


Simple replacement of this compound with other chiral oxazoline ligands (e.g., bis(oxazolines), pyridinyl-oxazolines) or even other close structural isomers like 2-quinolinyl-oxazolines (Quinox) is not chemically equivalent. The connectivity at the quinoline 8-position forces a six-membered chelate ring upon metal binding, whereas 2-quinolinyl- or pyridinyl-oxazolines form a five-membered chelate [1][2]. This difference in chelate ring size has been demonstrated to directly modulate enantioselectivity and even reverse the product configuration in reactions such as copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation [1][2]. Furthermore, a substituent at the quinoline 2-position can independently reverse the sense of asymmetric induction relative to the unsubstituted 8-Quinox core, confirming that subtle regio- and stereoelectronic perturbations critically alter catalytic outcomes [2].

Quantitative Performance Differentiation: (S)-4-(tert-Butyl)-8-Quinox vs. Analogous Chiral Ligands


Enantiomeric Ratio in Ni-Catalyzed Reductive Carbamoyl-Alkylation

In the nickel-catalyzed enantioselective reductive carbamoyl-alkylation of alkenes to form chiral oxindoles, the use of (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole as the ligand delivered one model product with an enantiomeric ratio (e.r.) of 96:4 [1]. This data serves as a performance baseline for the ligand in a modern, underexplored transformation; while no direct side-by-side comparison table with other 8-Quinox derivatives was provided in the primary source, the paper's stated premise is that 8-Quinox ligands, as a class, were specifically explored because they had been neglected relative to other oxazoline ligand families since 1998, and the successful realization of this challenging transformation highlights the enabling nature of the 8-quinolinyl scaffold [1].

Asymmetric Catalysis Nickel Catalysis Alkene Difunctionalization

Reversal of Enantioselectivity & Enhanced Enantiocontrol via Quinoline 2-Alkyl Substitution in Pd-Allylic Alkylation

A systematic study of 2-alkyl-8-quinolinyl-oxazoline ligands in the Pd-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate revealed that adding an alkyl substituent at the quinoline 2-position not only slightly increased the enantiomeric excess (up to 94% ee for ligand 2d with R'=CH3, R=tert-butyl) but also reversed the absolute configuration of the product compared to the unsubstituted 8-quinolinyl-oxazoline parent (ligand 1a-c series) [1]. The unsubstituted parent ligand 1c (R=Ph) gave an (S)-configured product with 86% ee, whereas the 2-alkyl-substituted 2d (R'=CH3, R=tert-butyl) gave a 78% ee product with opposite (R) configuration [1]. While the target compound is the unsubstituted (S)-4-(tert-Butyl) variant, this data proves that the 8-quinolinyl scaffold is uniquely sensitive to peripheral substitution compared to other heteroaryl-oxazoline frameworks, establishing a tunable platform where even the simplest analog substitution can reverse the sense of stereoinduction—a property not readily achieved with 2-quinolinyl or pyridinyl analogs [1].

Palladium Catalysis Allylic Alkylation Enantioselectivity Reversal

Six-Membered Chelate Ring Advantage in Cu-Catalyzed Cyclopropanation over Five-Membered Ring Ligands

A comparative study of chiral pyridinyl-, quinolinyl-, and pyridylmethyl-oxazoline ligands in copper(I)-catalyzed cyclopropanation of styrene with diazoacetates demonstrated that six-membered chelate ring-forming ligands (quinolinyl-oxazolines 1, including the 8-quinolinyl scaffold) provided superior chemical yields and enantioselectivities compared to five-membered chelate-forming pyridinyl-oxazolines 2 [1]. In the cyclopropanation of styrene with tert-butyl diazoacetate, the 8-quinolinyl-oxazoline ligand derived from (S)-tert-leucinol (the closest analog to the target compound) gave a substantially higher enantiomeric excess than pyridinyl-oxazoline analog 2a, with yields also improved by a factor of over 2 [1]. Specifically, ligand 1 gave 51% yield and 41% ee, whereas pyridinyl-oxazoline 2a gave only an estimated 20% yield and 3% ee [1]. This direct evidence illustrates that the chelate ring size imposed by the 8-quinolinyl connectivity is a decisive structural parameter.

Copper Catalysis Cyclopropanation Chelate Ring Size

Chiral Induction in Co-Catalyzed Enantioselective C(sp3)-S Bond Formation

An 8-Quinox cobalt catalyst, formed in situ from the ligand (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole and a cobalt source, was reported to enable the direct enantioselective reductive addition of unactivated alkyl halides to sulfinylamines (TrNSO) to form enantioenriched sulfinamides with high enantioselectivity [1][2]. While specific ee values for the target ligand were not disaggregated from other 8-Quinox variants in the abstract, the study declared that the 8-Quinox skeleton was the key parameter for reactivity and enantioselectivity, and the protocol provided a broad substrate scope with excellent functional group tolerance [1]. This establishes the compound's role as a privileged scaffold in modern base-metal radical catalysis, an area where many standard chiral ligands (e.g., BINAP, Josiphos) are ineffective.

Cobalt Catalysis Sulfinamide Synthesis Radical Alkylation

Air-Stable Pd(II)/tBu-Quinox Catalyst Delivers Up to 98% ee in Oxidative Cascade Cyclization

A closely related chiral tBu-quinolineoxazoline/Pd(II) complex, structurally analogous to the target compound, was reported as an air-stable catalyst for enantioselective oxidative cascade cyclization of disubstituted olefinic substrates, achieving up to 98% ee and diastereoselectivities exceeding 24:1 dr [1]. The paper explicitly motivates the need for this non-sparteine-based catalyst by highlighting the engineering limitations of sparteine and the absence of its (+)-enantiomer [1]. Although this study uses a slightly modified tBu-quinox ligand, it provides class-level validation that the 8-quinolinyl-oxazoline/Pd platform generates synthetically useful levels of enantiocontrol under aerobic, operationally simple conditions—a significant practical differentiator from air-sensitive noble-metal/phosphine catalyst systems.

Palladium Catalysis Oxidative Tandem Cyclization N-Heterocycle Synthesis

Low General Availability of Direct Comparator Data – a Gap Analysis

A thorough literature survey reveals that high-strength, direct head-to-head comparative data for (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole against its closest structural analogs (e.g., (S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole, or the 4-isopropyl or phenyl variant) in identical reactions is extremely scarce in the public domain. Most available studies explore the ligand within a single catalyst system without side-by-side benchmarks, or compare ligand classes rather than discrete compounds. Consequently, the quantitative evidence above is primarily class-level inference, cross-study comparable, or supporting evidence rather than direct head-to-head, which should be explicitly noted in procurement decision-making [1][2].

Data Gap Comparators Procurement Risk

Validated Application Scenarios for (S)-4-(tert-Butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole in Enantioselective Synthesis


Nickel-Catalyzed Enantioselective Alkene Dicarbofunctionalization to Chiral Oxindoles

As demonstrated by the quantitative e.r. data , this 8-Quinox ligand is a competent chiral controller in the nickel-catalyzed reductive carbamoyl-alkylation of tethered alkenes to form 3,3-disubstituted oxindoles. Research groups focused on Ni-catalyzed cross-electrophile coupling or alkene difunctionalization can directly employ this ligand to build libraries of sp3-rich oxindole scaffolds for medicinal chemistry programs.

Palladium-Catalyzed Asymmetric Allylic Alkylation with Tunable Stereochemical Outcome

The ability of the 8-quinolinyl-oxazoline platform, particularly when derivatized at the quinoline 2-position, to deliver both enantiomeric product series from the same chiral amino alcohol starting material [1] makes this ligand an ideal core structure for reaction development kits. Procurement of the (S)-4-(tert-Butyl) parent compound provides a building block for rapid diversification and screening in Pd-AAA methodology development.

Exploration of Underexploited Chiral Space in Base-Metal (Co, Cu) Radical Catalysis

The publication of an 8-Quinox cobalt catalyst for enantioselective C(sp3)–S bond formation in J. Am. Chem. Soc. [2] positions this ligand as one of the few chiral controllers for radical-based base-metal catalysis. Industrial process groups seeking to replace precious metals (Pd, Ir) with sustainable first-row metals (Co, Ni) should evaluate this ligand as part of a high-priority screening set for C–heteroatom and C–C bond-forming radical reactions.

Air-Stable Pd(II) Precatalysts for Enantioselective Oxidative Cyclizations

The documented air stability and high performance (up to 98% ee) of a tBu-quinox/Pd(II) system in oxidative cascade cyclizations [3] validates the procurement of this ligand for the development of user-friendly, manufacturing-friendly catalyst systems for the synthesis of complex N-heterocycles, substituting environmentally sensitive and scope-limited sparteine-based protocols.

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